molecular formula C20H41N3O2 B14518190 N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide CAS No. 62417-35-0

N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide

Cat. No.: B14518190
CAS No.: 62417-35-0
M. Wt: 355.6 g/mol
InChI Key: GPJYEOLDULIUAM-UHFFFAOYSA-N
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Description

N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide is a chemical compound with a complex structure that includes both a dimethylamino group and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide typically involves the reaction of dodecylamine with a suitable butanediamide precursor. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism by which N1-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide exerts its effects involves interactions with cellular membranes due to its amphiphilic structure. The dimethylamino group can interact with negatively charged components of the cell membrane, while the dodecyl chain can insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(Dimethylamino)ethyl]-N~4~-dodecylbutanediamide is unique due to its specific combination of a dimethylamino group and a long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and disruption.

Properties

CAS No.

62417-35-0

Molecular Formula

C20H41N3O2

Molecular Weight

355.6 g/mol

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N-dodecylbutanediamide

InChI

InChI=1S/C20H41N3O2/c1-4-5-6-7-8-9-10-11-12-13-16-21-19(24)14-15-20(25)22-17-18-23(2)3/h4-18H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

GPJYEOLDULIUAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCC(=O)NCCN(C)C

Origin of Product

United States

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